molecular formula C14H10F3N B6291733 N-[(2-(Trifluoromethyl)phenyl]methylene]aniline CAS No. 214423-86-6

N-[(2-(Trifluoromethyl)phenyl]methylene]aniline

Cat. No. B6291733
CAS RN: 214423-86-6
M. Wt: 249.23 g/mol
InChI Key: KCPDJENIQSOGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-(Trifluoromethyl)phenyl]methylene]aniline (N-(2-TFMA) is an organic compound that can be used in the synthesis of various pharmaceuticals and other compounds. It is a colorless, viscous liquid with a pungent odor at room temperature. N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments due to its unique properties. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics.

Mechanism of Action

N-(2-TFMA) is a versatile compound that can be used in a variety of reactions. It can act as a nucleophile, an electrophile, or a catalyst in different reactions. As a nucleophile, it can react with electrophiles such as halogens, acids, and other compounds. As an electrophile, it can react with nucleophiles such as amines, alcohols, and other compounds. As a catalyst, it can facilitate the formation of a variety of compounds, including organometallic compounds, fluorinated compounds, and other compounds.
Biochemical and Physiological Effects
N-(2-TFMA) has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been shown to have cardiovascular protective effects, as well as neuroprotective effects. In addition, it has been shown to have antioxidant effects, as well as immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N-(2-TFMA) has several advantages for use in laboratory experiments. It is a colorless, viscous liquid with a pungent odor, making it easy to identify and handle. It is also relatively inexpensive and easily available. Furthermore, it is a versatile compound that can be used in a variety of reactions. However, it does have some limitations. It is toxic and should be handled with caution. In addition, it can react with other compounds, making it difficult to store and use.

Future Directions

N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. There are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the development of new pharmaceuticals and other compounds based on N-(2-TFMA), and the development of new organometallic compounds and fluorinated compounds based on N-(2-TFMA). In addition, further research into the biochemical and physiological effects of N-(2-TFMA) could lead to new therapeutic applications.

Synthesis Methods

N-(2-TFMA) can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is the most commonly used method for its synthesis, as it is a simple and cost-effective method. In the Grignard reaction, N-(2-TFMA) is synthesized by reacting a halogenated aniline with a magnesium halide. The Wittig reaction is another method for synthesizing N-(2-TFMA), and it involves the reaction of a halogenated aniline with a phosphonium salt. The Stille reaction is a more complex method for its synthesis, and it involves the reaction of a halogenated aniline with a palladium-catalyzed coupling reagent.

Scientific Research Applications

N-(2-TFMA) has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of drugs and compounds, including anti-cancer agents, cardiovascular drugs, and antibiotics. It has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants. In addition, N-(2-TFMA) has been used in the synthesis of a variety of organometallic compounds, including organometallic catalysts and organometallic reagents.

properties

IUPAC Name

N-phenyl-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N/c15-14(16,17)13-9-5-4-6-11(13)10-18-12-7-2-1-3-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPDJENIQSOGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572401
Record name (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine

CAS RN

214423-86-6
Record name (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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